molecular formula C18H15ClN2S B2449745 3-(4-Chlorophenyl)-6-((2-methylbenzyl)thio)pyridazine CAS No. 872688-69-2

3-(4-Chlorophenyl)-6-((2-methylbenzyl)thio)pyridazine

Cat. No.: B2449745
CAS No.: 872688-69-2
M. Wt: 326.84
InChI Key: QYQHFRCDGINNEN-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-((2-methylbenzyl)thio)pyridazine is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Scientific Research Applications

3-(4-Chlorophenyl)-6-((2-methylbenzyl)thio)pyridazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-((2-methylbenzyl)thio)pyridazine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-methylbenzylthiol.

    Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with hydrazine hydrate to form 4-chlorophenylhydrazine.

    Cyclization: The intermediate 4-chlorophenylhydrazine is then reacted with 2-methylbenzylthiol in the presence of a base, such as potassium carbonate, to form the desired pyridazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-((2-methylbenzyl)thio)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-((2-methylbenzyl)thio)pyridazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes such as cyclooxygenase (COX) or kinases, leading to reduced inflammation or cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-((2-methylbenzyl)thio)-4-(4-methylphenyl)-4H-1,2,4-triazole
  • 3-(4-Chlorophenyl)-2-((2-methylbenzyl)thio)-4(3H)-quinazolinone

Uniqueness

3-(4-Chlorophenyl)-6-((2-methylbenzyl)thio)pyridazine is unique due to its specific structural features, such as the pyridazine ring and the presence of both chlorophenyl and methylbenzylthio groups

Properties

IUPAC Name

3-(4-chlorophenyl)-6-[(2-methylphenyl)methylsulfanyl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2S/c1-13-4-2-3-5-15(13)12-22-18-11-10-17(20-21-18)14-6-8-16(19)9-7-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQHFRCDGINNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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